

Application Notes & Protocols: High-Resolution Mass Spectrometry for the Identification of Ecgonidine

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Compound of Interest

Compound Name: Ecgonidine

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Introduction

Ecgonidine (anhydroecgonine) is a metabolite of methylecgonidine, a primary pyrolysis product of crack cocaine.^[1] Its detection in biological matrices is a definitive indicator of smoked cocaine use. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers unparalleled specificity and sensitivity for the identification and quantification of **ecgonidine**. This document provides detailed application notes and protocols for the analysis of **ecgonidine** using LC-HRMS platforms such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers.

The high mass accuracy of HRMS allows for the determination of the elemental composition of **ecgonidine** and its fragments, significantly increasing confidence in its identification compared to nominal mass instruments. This is crucial in forensic toxicology and clinical research where unambiguous identification is paramount.

Experimental Protocols

This section details the methodologies for the analysis of **ecgonidine** in biological matrices, primarily urine and whole blood. The protocols are based on established methods for related cocaine metabolites and adapted for **ecgonidine** analysis by LC-HRMS.

Sample Preparation

A robust sample preparation is critical for removing matrix interferences and concentrating the analyte. Solid-phase extraction (SPE) is a widely used and effective technique.

Protocol for Solid-Phase Extraction (SPE) of Urine and Whole Blood:

- Sample Pre-treatment:
 - Urine: Centrifuge 1 mL of urine at 4000 rpm for 10 minutes. Take 500 μ L of the supernatant and add 500 μ L of 100 mM phosphate buffer (pH 6.0). Add an appropriate internal standard (e.g., **ecgonidine-d3**).
 - Whole Blood: To 500 μ L of whole blood, add 1 mL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 100 mM phosphate buffer (pH 6.0). Add an appropriate internal standard.
- SPE Cartridge Conditioning:
 - Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol, 2 mL of deionized water, and 2 mL of 100 mM phosphate buffer (pH 6.0).
- Sample Loading:
 - Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
- Washing:
 - Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and finally 2 mL of methanol to remove interferences. Dry the cartridge under vacuum for 5 minutes.
- Elution:

- Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
- Final Processing:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Instrumentation:

- An ultra-high-performance liquid chromatography (UHPLC) system.
- A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters (Adapted from a method for ecgonine):

Parameter	Value
Column	C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL

HRMS Parameters (General guidance for Q-TOF and Orbitrap):

Parameter	Q-TOF	Orbitrap
Ionization Mode	ESI Positive	ESI Positive
Capillary Voltage	3500 V	3500 V
Source Temperature	120°C	320°C
Sheath Gas Flow	40 arb	40 arb
Auxiliary Gas Flow	10 arb	10 arb
Full Scan Range (m/z)	50 - 500	50 - 500
Resolution	> 20,000 FWHM	> 35,000 FWHM
Data Acquisition Mode	Full Scan with data-dependent MS/MS	Full Scan with data-dependent MS/MS
Collision Energy (for MS/MS)	Stepped collision energy (e.g., 10, 20, 40 eV)	Stepped HCD collision energy (e.g., 15, 30, 45 NCE)

Data Presentation

Accurate identification of **ecgonidine** relies on high mass accuracy measurements of the precursor ion and its fragment ions.

Table 1: Theoretical and Observed Masses of **Ecgonidine**

Compound	Chemical Formula	Theoretical Monoisotopic Mass (m/z)	Observed Mass (m/z)	Mass Error (ppm)
Ecgonidine [M+H] ⁺	C ₉ H ₁₄ NO ₂ ⁺	168.1019	To be determined experimentally	< 5 ppm

Table 2: Predicted High-Resolution Fragmentation of **Ecgonidine** [M+H]⁺

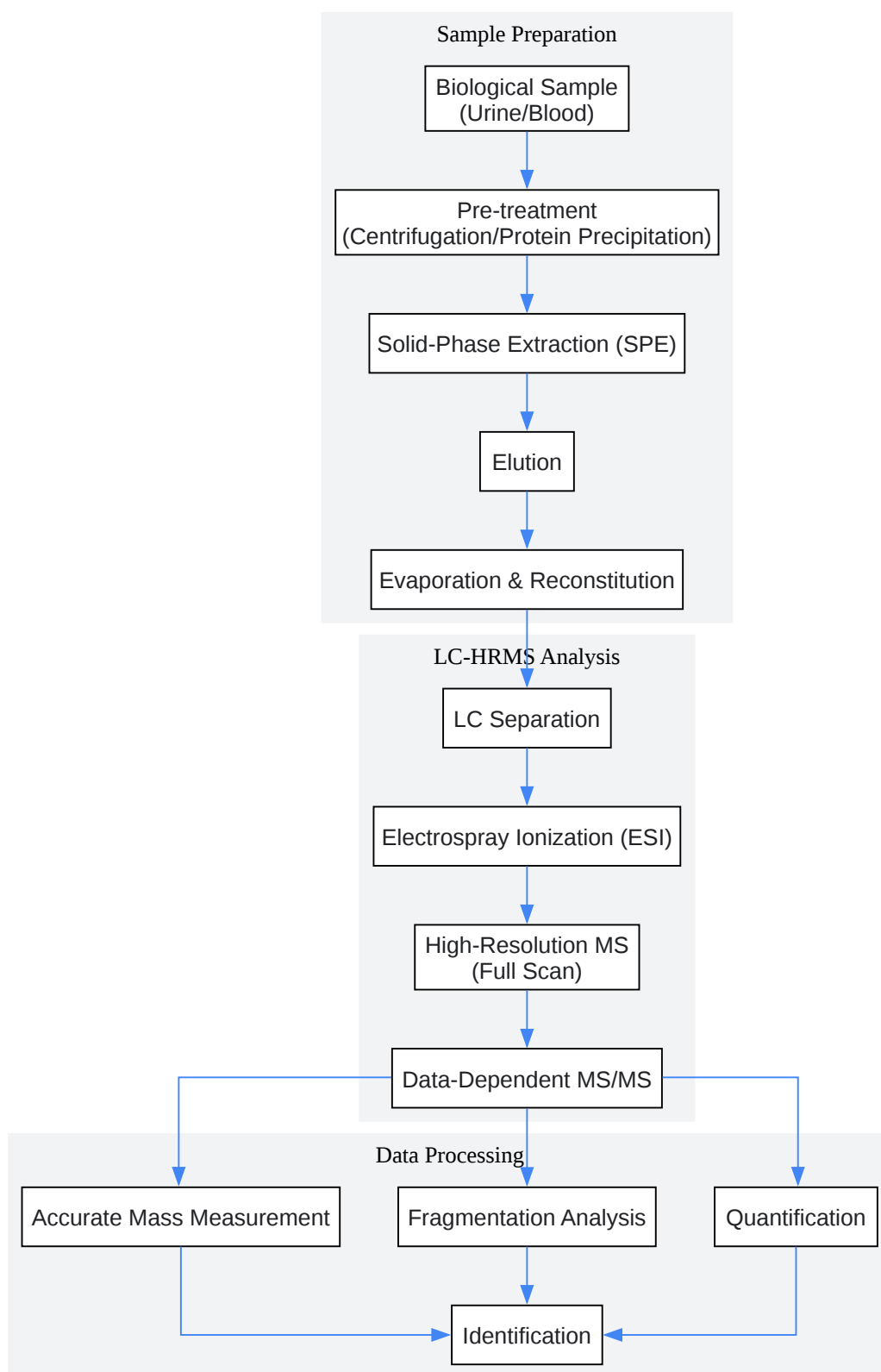
Fragment Ion	Chemical Formula	Theoretical m/z	Description
[M+H-H ₂ O] ⁺	C ₉ H ₁₂ NO ⁺	150.0913	Loss of water
[M+H-CO] ⁺	C ₈ H ₁₄ NO ₂ ⁺	140.1070	Loss of carbon monoxide
[M+H-H ₂ O-C ₂ H ₄] ⁺	C ₇ H ₈ NO ⁺	122.0600	Loss of water and ethylene
C ₇ H ₁₀ N ⁺	C ₇ H ₁₀ N ⁺	108.0808	Tropane ring fragment

Table 3: Quantitative Data for Cocaine Metabolites using UHPLC-QTOF-MS in Urine and Whole Blood (Adapted from a study on ecgonine and other metabolites)[2]

Analyte	Matrix	Linear Range (ng/mL)	LLOQ (ng/mL)	Accuracy (%)	Precision (RSD %)
Ecgonine	Urine	40 - 400	40	85.0 - 115.0	< 15
Ecgonine	Whole Blood	40 - 2000	40	85.0 - 115.0	< 15
Benzoylecgonine	Urine	5 - 100	5	80.0 - 120.0	< 15
Benzoylecgonine	Whole Blood	1 - 50	1	80.0 - 120.0	< 15
Ecgonine Methyl Ester	Urine	10 - 200	10	80.0 - 120.0	< 15
Ecgonine Methyl Ester	Whole Blood	20 - 1000	20	80.0 - 120.0	< 15

Visualizations

Experimental Workflow

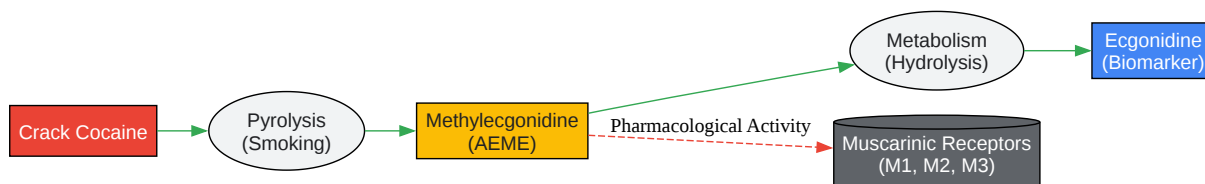


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Experimental workflow for **ecgonidine** analysis.

Metabolic Pathway of Ecgonidine Formation

Ecgonidine is not known to have a direct signaling pathway; it is primarily a biomarker formed from the metabolism of methylecgonidine. Methylecgonidine, however, has been shown to have activity at muscarinic receptors.[3][4]

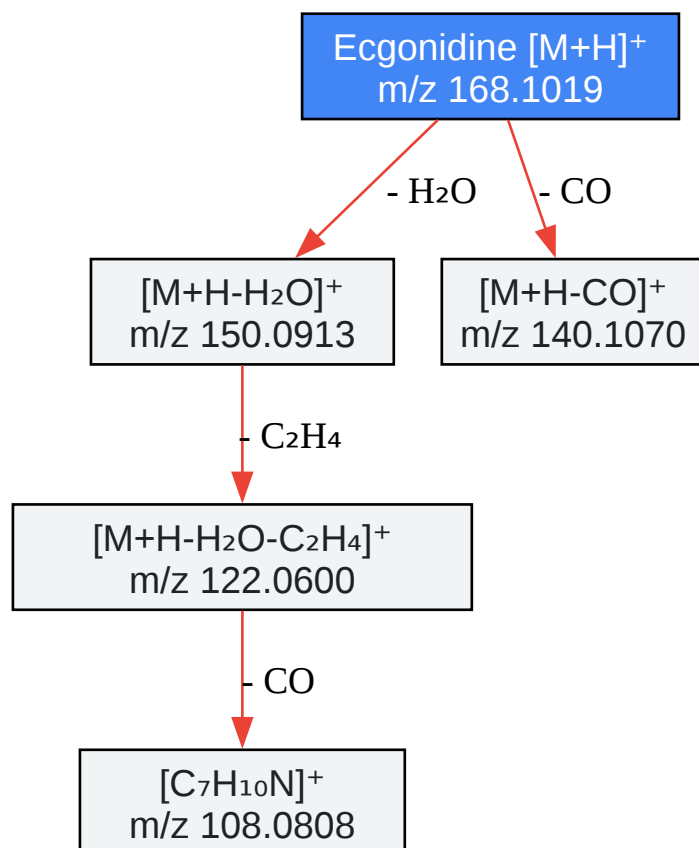


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Formation of **ecgonidine** from crack cocaine.

Predicted Fragmentation Pathway of Ecgonidine

The following diagram illustrates a plausible fragmentation pathway for protonated **ecgonidine** in a collision cell (e.g., HCD or CID) of a high-resolution mass spectrometer.



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Predicted fragmentation of **ecgonidine**.

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